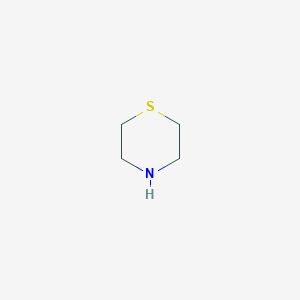
チオモルフォリン
概要
説明
Thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms in its ring structure. It is considered a thio analog of morpholine, with the oxygen atom in morpholine replaced by a sulfur atom. Thiomorpholine has the chemical formula C₄H₉NS and a molar mass of 103.18 g/mol. It is a colorless liquid with a strong odor resembling piperidine .
科学的研究の応用
Thiomorpholine has various applications in scientific research:
作用機序
Thiomorpholine, a heterocyclic compound containing nitrogen and sulfur, is considered a thio analogue of morpholine . It has demonstrated a myriad of physiological activities and has been used as a bioactive against different molecular targets .
Target of Action
Thiomorpholine and its analogues have been shown to act as bioactives against different molecular targets . Specifically, thiomorpholine-bearing compounds have been synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a target for the treatment of type 2 diabetes .
Mode of Action
Thiomorpholine interacts with its targets, such as DPP-IV, resulting in selective enzyme inhibition . This inhibition can lead to an increase in the activity of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The degradation of thiomorpholine involves a soluble cytochrome P450, which is part of the degradative pathway of morpholine . This pathway begins with the cleavage of the C-N bond, leading to the formation of an intermediary amino acid. This is followed by deamination and oxidation of this amino acid into a diacid .
Result of Action
The result of thiomorpholine’s action is multifaceted due to its diverse physiological activities. For instance, as a DPP-IV inhibitor, it can help regulate blood glucose levels, making it potentially useful in the treatment of type 2 diabetes . Additionally, thiomorpholine and its analogues have exhibited a wide range of activities, including antitubercular, anti-urease, antioxidant, antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer activities .
生化学分析
Biochemical Properties
Thiomorpholine interacts with a soluble cytochrome P450 in Mycobacterium aurum MO1, which is involved in the degradative pathway of morpholine . This interaction results in the S-oxidation of thiomorpholine, producing the sulfoxide of thiomorpholine .
Cellular Effects
The interaction of thiomorpholine with cytochrome P450 influences the cellular function of Mycobacterium aurum MO1. The S-oxidation of thiomorpholine by cytochrome P450 is a key event in the biodegradation of morpholine, leading to the formation of intermediates such as the sulfoxide of thiomorpholine and thiodiglycolic acid .
Molecular Mechanism
Thiomorpholine exerts its effects at the molecular level through its interactions with cytochrome P450. The S-oxidation of thiomorpholine by cytochrome P450 results in the formation of the sulfoxide of thiomorpholine, which is an intermediate in the biodegradation pathway of morpholine .
Temporal Effects in Laboratory Settings
The effects of thiomorpholine on cellular function change over time in laboratory settings. The rate of formation of the first intermediate during the degradation of morpholine, 2-(2-aminoethoxy) acetate, decreases over time .
Metabolic Pathways
Thiomorpholine is involved in the metabolic pathway of morpholine degradation in Mycobacterium aurum MO1. The S-oxidation of thiomorpholine by cytochrome P450 is a key step in this pathway .
準備方法
Synthetic Routes and Reaction Conditions
Thiomorpholine can be synthesized through various methods. One common method involves the reaction of cysteamine with vinyl chloride:
H2NCH2CH2SH+CH2=CHCl→HN(CH2)4S+HCl
This reaction produces thiomorpholine and hydrochloric acid as a byproduct .
Another method involves the use of diethanolamine and triethylamine, followed by the addition of methane sulfonyl chloride to obtain an acylated reaction product. This product undergoes cyclization with sodium sulfide to form thiomorpholine .
Industrial Production Methods
Industrial production of thiomorpholine typically involves the same synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
Thiomorpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Reactions often involve nucleophiles like thiomorpholine and electrophiles like 4-fluoronitrobenzene.
Major Products
Oxidation: Thiomorpholine-1,1-dioxide.
Substitution: 4-(4-nitrophenyl)thiomorpholine.
類似化合物との比較
Similar Compounds
Morpholine: Thiomorpholine is a thio analog of morpholine, with sulfur replacing the oxygen atom in the ring structure.
Uniqueness
Thiomorpholine’s uniqueness lies in its sulfur atom, which imparts different chemical properties compared to its oxygen-containing analog, morpholine. The presence of sulfur increases the compound’s lipophilicity and reactivity, making it a valuable building block in medicinal chemistry .
特性
IUPAC Name |
thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-3-6-4-2-5-1/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNULMACUQOKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5967-90-8 (hydrochloride) | |
| Record name | Thiamorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80153826 | |
| Record name | Thiamorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-90-0 | |
| Record name | Thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8R61G6QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


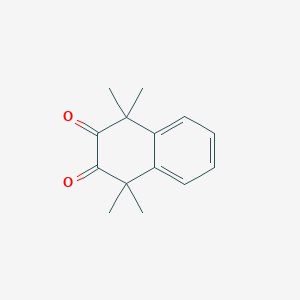

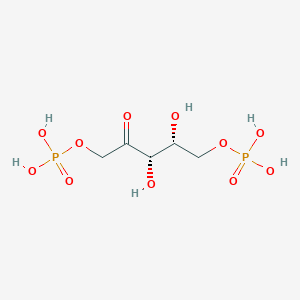
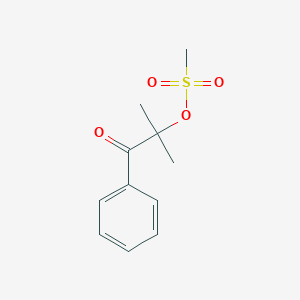
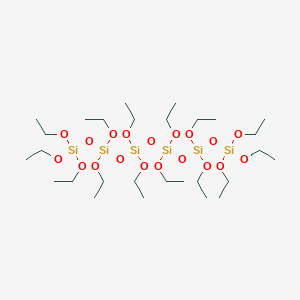
![2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)](/img/structure/B91077.png)
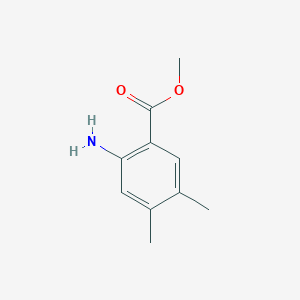
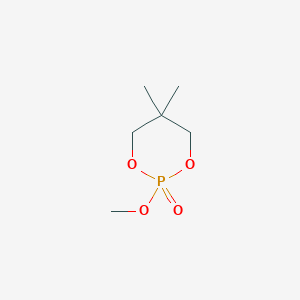

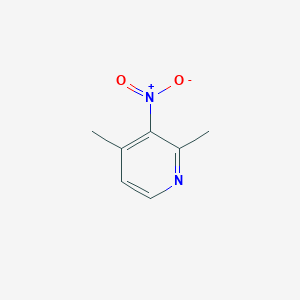
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
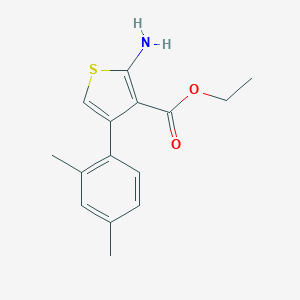
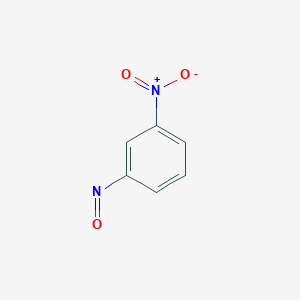
![(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane](/img/structure/B91094.png)
